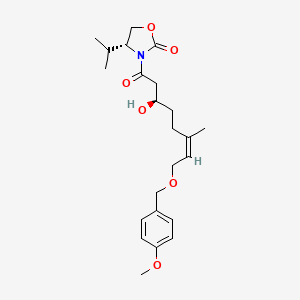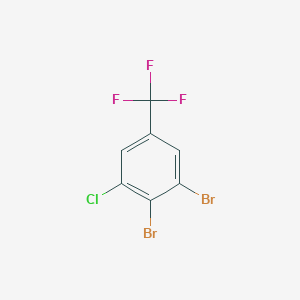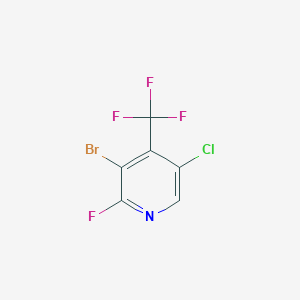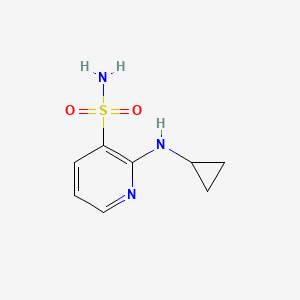
(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- is an organic compound characterized by the presence of a dimethylamino group, a fluoro substituent, and a methylphenyl group attached to a propen backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde, dimethylamine, and a fluorinating agent.
Formation of the Propen Backbone: The propen backbone can be formed through a series of reactions, including aldol condensation and subsequent dehydration.
Introduction of Functional Groups: The dimethylamino group and the fluoro substituent are introduced through nucleophilic substitution reactions, using reagents like dimethylamine and a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In an industrial setting, the production of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Employing purification techniques like distillation, crystallization, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution, and fluorinating agents like DAST for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: It could be used in the development of novel materials with unique properties.
Biological Studies: The compound may serve as a probe or reagent in biological studies to investigate various biochemical pathways.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-3-(Dimethylamino)-2-Chloro-1-(4-Methylphenyl)-2-Propen-: Similar structure with a chloro substituent instead of a fluoro group.
(2Z)-3-(Dimethylamino)-2-Bromo-1-(4-Methylphenyl)-2-Propen-: Similar structure with a bromo substituent instead of a fluoro group.
Uniqueness
The presence of the fluoro substituent in (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs.
Propiedades
Fórmula molecular |
C12H16FN |
|---|---|
Peso molecular |
193.26 g/mol |
Nombre IUPAC |
(Z)-2-fluoro-N,N-dimethyl-3-(4-methylphenyl)prop-1-en-1-amine |
InChI |
InChI=1S/C12H16FN/c1-10-4-6-11(7-5-10)8-12(13)9-14(2)3/h4-7,9H,8H2,1-3H3/b12-9- |
Clave InChI |
LRHJWKRSMAKWFP-XFXZXTDPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C/C(=C/N(C)C)/F |
SMILES canónico |
CC1=CC=C(C=C1)CC(=CN(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)





![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)


